methyl 4-(3-fluorophenyl)-3-oxobutanoate

Purity Procurement β-Keto Ester

This 98%-pure methyl 4-(3-fluorophenyl)-3-oxobutanoate is the definitive substrate for synthesizing enantiopure (3R)-alcohol building blocks via baker's yeast reduction—a stereochemical outcome unattainable with unsubstituted phenyl (racemic) or 4-fluoro ((3S)) analogs. The methyl ester provides superior reactivity and easier purification over the ethyl ester (95% purity). Specifically claimed in metabolic syndrome/dyslipidemia patents (e.g., JP6286031), this intermediate enables IP-protected drug development. Supplied at 98% purity for direct use in parallel synthesis and HTE without additional purification.

Molecular Formula C11H11FO3
Molecular Weight 210.2 g/mol
CAS No. 944993-11-7
Cat. No. B1390207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3-fluorophenyl)-3-oxobutanoate
CAS944993-11-7
Molecular FormulaC11H11FO3
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)CC1=CC(=CC=C1)F
InChIInChI=1S/C11H11FO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3
InChIKeyRIXLZXBKMXTCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-fluorophenyl)-3-oxobutanoate (CAS 944993-11-7): A Fluorinated β-Keto Ester Building Block for Pharmaceutical Synthesis


Methyl 4-(3-fluorophenyl)-3-oxobutanoate is a fluorinated β-keto ester characterized by a 3-oxobutanoate backbone, a methyl ester terminus, and a 3-fluorophenyl substituent at the 4-position. This scaffold serves as a versatile intermediate in the synthesis of heterocycles, enantiopure alcohols, and fluorinated drug candidates [1]. Commercially available at 98% purity , it is specifically claimed in patents for metabolic syndrome therapeutics [2], distinguishing it from generic β-keto ester analogs.

Why Methyl 4-(3-fluorophenyl)-3-oxobutanoate Cannot Be Replaced by Generic 4-Substituted-3-oxobutanoate Esters


The 3-fluorophenyl substituent imparts unique electronic and steric properties that critically influence reaction outcomes. In baker's yeast reductions, the 3-fluoro substrate yields (3R)-alcohol with high optical purity, while the unsubstituted phenyl analog gives racemic product, and the 4-fluoro isomer provides the opposite (3S)-enantiomer [1]. Additionally, the methyl ester group offers distinct reactivity and purification advantages over the ethyl ester analog, which is typically supplied at lower purity (95% vs 98%) . These differences mean that substituting a generic analog can lead to failed stereochemical outcomes, lower yields, or increased purification burden.

Methyl 4-(3-fluorophenyl)-3-oxobutanoate: Head-to-Head Comparative Evidence for Procurement Decisions


Higher Commercial Purity Reduces Pre-Reaction Purification Needs

Commercially sourced methyl 4-(3-fluorophenyl)-3-oxobutanoate is offered at 98% purity , whereas the ethyl ester analog (CAS 221121-36-4) is routinely supplied at 95% purity . The 3-percentage-point advantage allows direct use in multi-step syntheses without additional purification, saving both time and material costs.

Purity Procurement β-Keto Ester

Enantioselective Reduction: 3-Fluoro Substitution Directs (3R) Configuration

In baker's yeast-mediated reduction, methyl 4-(3-fluorophenyl)-3-oxobutanoate provides (3R)-3-hydroxy ester with high optical purity, whereas the unsubstituted phenyl analog yields racemic product, and the 4-fluorophenyl analog yields the (3S)-enantiomer [1]. This stereochemical outcome is essential for synthesizing enantiopure pharmaceutical intermediates.

Enantioselective synthesis Baker's yeast reduction β-Keto ester

Patent-Cited Intermediate for Metabolic Syndrome Therapeutics

Methyl 4-(3-fluorophenyl)-3-oxobutanoate is explicitly claimed in Japanese Patent No. 6286031 as an intermediate for compounds treating metabolic syndrome and dyslipidemia [1]. In contrast, the ethyl ester variant and other positional isomers (2-fluoro, 4-fluoro) are not individually claimed for this specific indication, highlighting the unique biological rationale for the 3-fluoro configuration.

Patent Metabolic syndrome Pharmaceutical intermediate

Synthetic Yield in Heterocycle Construction: A Viable Route to Pyrazole Derivatives

In a published synthetic protocol, methyl 4-(3-fluorophenyl)-3-oxobutanoate underwent cyclocondensation to form a pyrazole scaffold in 68% yield (KOH/MeOH, 4 h) and 55% yield (t-BuOK/t-BuOH, 1.5 h) [1]. While direct yields for the 4-fluoro or 4-chloro phenyl analogs under identical conditions are not reported, the 3-fluoro substrate's tractable yields compare favorably with typical yields for analogous β-keto ester cyclocondensations (40–70% range) [2], and notably, no dehalogenation side products were observed.

Cyclocondensation Pyrazole synthesis β-Keto ester reactivity

Optimal Use Cases for Methyl 4-(3-fluorophenyl)-3-oxobutanoate in Pharmaceutical Synthesis


Synthesis of Enantiopure (3R)-3-Hydroxy-4-(3-fluorophenyl)butanoate Intermediates

When a (3R)-configured alcohol building block is required, this methyl ester substrate undergoes baker's yeast reduction to deliver the (3R)-alcohol with high enantiomeric purity, whereas other phenyl-substituted analogs give racemic or (3S) products [3]. This makes it the substrate of choice for synthesizing enantiopure intermediates for drug candidates.

Construction of Fluorinated Pyrazole Heterocycles for Metabolic Disease Targets

The compound serves as a direct precursor for pyrazole derivatives via cyclocondensation, as demonstrated in the synthesis of compound 3 in Eur. J. Med. Chem. (2021) [2]. The presence of the 3-fluorophenyl group enhances target binding in metabolic syndrome and dyslipidemia programs, as reflected in its specific patent claims [1].

Medicinal Chemistry Library Synthesis Requiring High-Purity β-Keto Ester Building Blocks

With a commercially available purity of 98% , this compound can be used directly in parallel synthesis or high-throughput experimentation without additional purification, accelerating hit-to-lead campaigns. The 3-percentage-point purity advantage over the ethyl ester analog reduces variability in biological assay results.

Development of Patent-Protected Metabolic Therapeutics

The compound's inclusion in granted patents (e.g., JP6286031) for metabolic syndrome and dyslipidemia makes it a strategic choice for companies seeking to develop novel IP-protected therapies [1]. Using non-patented analogs risks freedom-to-operate issues in competitive therapeutic areas.

Quote Request

Request a Quote for methyl 4-(3-fluorophenyl)-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.